3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
Description
The structure features:
- A 2-methylimidazo[4,5-b]pyridine core, which enhances planar rigidity and binding affinity to biological targets.
- A 4-methoxyphenyl substituent at position 5, contributing to hydrophobic interactions and π-stacking in enzyme active sites.
- A 2-hydroxyethyl group at position 3, improving solubility and enabling hydrogen bonding.
- A carbohydrazide moiety at position 7, which may act as a hydrogen bond donor/acceptor and enhance metal chelation properties.
The carbohydrazide functional group distinguishes this compound from many analogs, offering unique reactivity for further derivatization or conjugation .
Properties
CAS No. |
1820736-66-0 |
|---|---|
Molecular Formula |
C17H19N5O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C17H19N5O3/c1-10-19-15-13(17(24)21-18)9-14(20-16(15)22(10)7-8-23)11-3-5-12(25-2)6-4-11/h3-6,9,23H,7-8,18H2,1-2H3,(H,21,24) |
InChI Key |
OSNUYXDJZQSLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine core.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.
Attachment of the Methoxyphenyl Group: This step involves the use of methoxyphenyl derivatives in a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key analogs and their distinguishing features are summarized below:
Key Findings
Substituent Impact on Bioactivity :
- Chloro and heteroaromatic substituents (e.g., furan-3-yl in 21c) at position 2 enhance kinase inhibition potency (IC₅₀: 8 nM vs. 12 nM for isopropylpyrazolyl analog 22b) .
- The carbohydrazide group in the target compound may confer selectivity for metalloenzymes or kinases with polar active sites, though experimental data are pending .
Solubility and Pharmacokinetics :
- The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl or methyl analogs (e.g., compound in ), which may enhance bioavailability .
Synthetic Routes :
- The target compound shares a common synthetic pathway with analogs 22b and 21c, involving nitro reduction and cyclization with Na₂S₂O₄ . However, its carbohydrazide moiety requires additional steps, such as hydrazine coupling post-cyclization .
Structural Rigidity :
Biological Activity
3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide, with the CAS number 1820736-66-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 341.4 g/mol. The structure features an imidazo-pyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1820736-66-0 |
| Molecular Formula | C₁₇H₁₉N₅O₃ |
| Molecular Weight | 341.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide exhibit significant anticancer activities. For instance, derivatives of imidazo-pyridine have been shown to induce apoptosis in various cancer cell lines. A notable study reported that related compounds displayed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types, including MCF7 and NCI-H460 cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression. For example, inhibition of Aurora-A kinase was observed with IC50 values as low as 0.16 µM .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to cell death.
- Autophagy Induction : Certain derivatives were found to promote autophagy in cancer cells without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .
Study 1: Antitumor Activity
A study by Li et al. demonstrated that a derivative of the compound showed significant antitumor activity with an IC50 value of 0.39 ± 0.06 µM against NCI-H460 cells and 0.46 ± 0.04 µM against MCF7 cells . This suggests the potential for developing targeted therapies based on the compound's structure.
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of various derivatives on Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . These findings underline the compound's promise as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
